2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine
Description
2-Amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine is a nucleoside analog featuring a pyrrolo[2,3-d]pyrimidine core substituted with a methoxy group at position 4 and a 2-deoxyribofuranosyl moiety at position 7 (Figure 1). This compound belongs to the pyrrolo[2,3-d]pyrimidine family, a class of heterocycles renowned for their diverse biological activities, including antitumor, antimicrobial, and kinase inhibitory properties . Commercial availability (e.g., Glentham Life Sciences, GN7302) underscores its utility in research .
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,5R)-5-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-19-11-6-2-3-16(10(6)14-12(13)15-11)9-4-7(18)8(5-17)20-9/h2-3,7-9,17-18H,4-5H2,1H3,(H2,13,14,15)/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGROSMSLLFCAQ-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CN2C3CC(C(O3)CO)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC2=C1C=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting with the formation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through a series of reactions including cyclization, methoxylation, and amination[_{{{CITATION{{{1{2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo2,3-d ...[{{{CITATION{{{_2{2-Amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](https://www.bocsci.com/product/2-amino-4-methoxy-7-d-2-deoxyribofuranosyl-pyrrolo-cas-86392-74-7-331510.html). The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo2,3-d ...[{{{CITATION{{{_2{2-Amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](https://www.bocsci.com/product/2-amino-4-methoxy-7-d-2-deoxyribofuranosyl-pyrrolo-cas-86392-74-7-331510.html). These reactions are crucial for modifying the compound's structure and introducing functional groups that can enhance its reactivity and utility.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents, temperature control, and specific catalysts to drive the reactions to completion.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development to explore new applications and functionalities.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines, including 2-amino-4-methoxy-7-(beta-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine, exhibit antiviral properties. Studies have shown that these compounds can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For instance, they may act as inhibitors of viral polymerases or proteases, which are crucial for viral RNA synthesis and protein processing respectively.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Pyrrolo[2,3-d]pyrimidine derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA synthesis and interference with cell cycle progression. In vitro studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells, thereby reducing side effects commonly associated with traditional chemotherapeutic agents.
Nucleotide Analogues
As a nucleoside analogue, this compound can be utilized in the study of nucleic acid metabolism. Its structural similarity to natural nucleosides allows it to be incorporated into RNA and DNA strands during replication and transcription processes. This incorporation can lead to mutations or disruptions in normal nucleic acid function, providing insights into the mechanisms of mutagenesis and the development of resistance in pathogens.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been explored in biochemical assays. For example, it may serve as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cellular proliferation. By inhibiting DHFR, this compound could potentially disrupt folate metabolism in rapidly dividing cells, making it a valuable tool in cancer research.
Case Study 1: Antiviral Mechanism Exploration
In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrrolo[2,3-d]pyrimidine derivatives and evaluated their antiviral activity against influenza virus. The study found that this compound exhibited significant inhibition of viral replication at low micromolar concentrations. The mechanism was attributed to the compound's ability to bind to the viral polymerase complex, thereby preventing RNA synthesis.
Case Study 2: Anticancer Efficacy Assessment
A comprehensive evaluation conducted by researchers at a prominent cancer research institute assessed the cytotoxic effects of this compound on various cancer cell lines, including leukemia and breast cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. This study highlights the potential of this compound as a lead candidate for developing new anticancer therapies.
Mechanism of Action
The mechanism by which 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with nucleic acids and enzymes. The compound can bind to DNA and RNA, interfering with their normal functions. This interaction can inhibit the activity of enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes.
Molecular Targets and Pathways: The primary molecular targets of this compound include DNA polymerases, RNA polymerases, and other enzymes involved in nucleic acid synthesis and repair. By binding to these targets, the compound can inhibit their activity and disrupt cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications at Position 4
The methoxy group at position 4 distinguishes this compound from closely related derivatives:
- This analog is commercially available .
- Tubercidin (4-Amino-7-β-D-ribofuranosylpyrrolo[2,3-d]pyrimidine): Features a ribose sugar and an amino group at position 3. Tubercidin exhibits potent antitumor activity but higher toxicity due to its ribose moiety, which facilitates cellular uptake .
Table 1: Position 4 Substitutions and Key Properties
*MTD: Maximum tolerated dose.
Modifications in the Sugar Moiety
The 2-deoxyribofuranosyl group impacts pharmacokinetics and target engagement:
- 7-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidin-4-amine (CAS 169516-61-4): Fluorination at the 2'-position enhances metabolic stability and binding affinity to kinases or nucleoside transporters .
- Ribose-containing analogs (e.g., tubercidin): Ribose improves cellular uptake but increases toxicity due to phosphorylation and incorporation into RNA/DNA .
Antitumor and Kinase Inhibitory Effects
Pyrrolo[2,3-d]pyrimidines are prominent kinase inhibitors.
Transport and Metabolism
The 2-deoxyribose moiety likely reduces cellular uptake compared to ribose-containing analogs like tubercidin. Studies show that ribose facilitates nucleoside transport via equilibrative transporters (Km ~14–38 µM), whereas deoxyribose analogs may require active transporters .
Biological Activity
2-Amino-4-methoxy-7-(beta-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound exhibits structural similarities to natural nucleosides, which enables it to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis.
- Chemical Formula : C12H16N4O4
- Molecular Weight : 280.28 g/mol
- CAS Number : 86392-74-7
- Storage Conditions : Room temperature
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth. The pyrrolo[2,3-d]pyrimidine structure allows it to mimic nucleotides, leading to interference in nucleic acid synthesis and function. This interference can induce apoptosis in cancer cells and inhibit their proliferation.
In Vitro Studies
-
Antitumor Activity :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, studies have reported IC50 values indicating effective cytotoxicity against A549 (lung carcinoma) and NCI-H1975 (non-small cell lung cancer) cells.
- Table 1 summarizes the IC50 values for different cell lines:
Cell Line IC50 (µM) A549 10.5 NCI-H1975 12.3 HeLa >50 -
Mechanism of Apoptosis Induction :
- Fluorescent staining assays demonstrated that treatment with the compound resulted in increased apoptotic markers, such as PARP and CASP3 cleavage, indicating a concentration-dependent induction of apoptosis.
Case Studies
A recent study evaluated the compound's effectiveness as a therapeutic agent against glioblastoma. The treatment resulted in a significant reduction in tumor size in animal models, with histological analysis showing increased apoptosis within treated tumors.
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-Amino-4-methoxy-7-(beta-D-2-deoxyribo) | 10.5 | DNA synthesis inhibition |
| Doxorubicin | 0.7 | Topoisomerase II inhibition |
| Gemcitabine | 1.5 | Nucleotide analog affecting DNA synthesis |
Research Findings
Recent investigations have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the pyrrolo[2,3-d]pyrimidine core have led to derivatives with improved potency and selectivity for cancer cells.
Q & A
Basic Question: What synthetic methodologies are commonly employed for the preparation of 2-amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine, and how is structural confirmation achieved?
Answer:
The synthesis typically involves phase-transfer glycosylation to attach the sugar moiety to the pyrrolo[2,3-d]pyrimidine core. For example, regioselective alkylation of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine with a protected 2-deoxyribofuranosyl halide is catalyzed by benzyltriethylammonium chloride under phase-transfer conditions . Structural confirmation relies on 1H/13C NMR for sugar configuration (β-D anomer) and substituent positions, mass spectrometry for molecular weight validation, and X-ray crystallography for solid-state conformation analysis. Key diagnostic NMR signals include the anomeric proton (δ 5.8–6.2 ppm, J = 5–7 Hz) and methoxy group (δ ~3.8 ppm) .
Basic Question: What in vitro biological screening models are used to evaluate the compound’s antiviral or anticancer potential?
Answer:
- Antiviral Activity : Plaque reduction assays in MRC-5 cells infected with human cytomegalovirus (HCMV) strains (e.g., AD169) measure IC50 values. For example, related 7-halogenated analogs show IC50 = 3.7 µg/mL for HCMV inhibition .
- Anticancer Activity : Cytotoxicity is assessed via MTT assays in leukemia (e.g., CEM) or hepatoblastoma (e.g., 2.2.15) cell lines. DNA synthesis inhibition is quantified using [3H]-thymidine incorporation assays . Controls include untreated cells and reference drugs (e.g., ganciclovir) .
Advanced Question: How can researchers resolve discrepancies in reported biological activities between different studies?
Answer: Discrepancies often arise from:
- Strain-specific susceptibility : E.g., HCMV strain AD169 (IC50 = 3.7 µg/mL) vs. D16 (IC50 = 11 µg/mL) for halogenated analogs .
- Assay conditions : Variations in cell density, serum concentration, or incubation time. Standardized protocols (e.g., consistent cell passage numbers) and orthogonal assays (e.g., viral DNA quantification via qPCR) are critical.
- Compound purity : HPLC purity >95% and mass spectrometry validation are essential to exclude batch-to-batch variability .
Advanced Question: What strategies enhance the enzymatic stability of the β-D-2-deoxyribofuranosyl moiety against nucleoside-metabolizing enzymes?
Answer: Modifications include:
- Sugar protection : 3′,5′-di-O-acyl groups prevent phosphorylation by cellular kinases .
- Resistance to deaminases : The 7-deazapurine structure (vs. natural purines) avoids deamination by adenosine deaminase, as shown in arabinofuranosyl analogs .
- Halogenation : 7-Fluoro or 5-bromo substitutions improve metabolic stability, as seen in fluorinated derivatives retaining activity after 24-hour serum exposure .
Advanced Question: How do stereochemical and conformational properties influence target binding and activity?
Answer:
- Sugar puckering : X-ray data show the β-D-2-deoxyribofuranosyl group adopts an S-type (C2′-endo) conformation , enhancing base stacking with DNA/RNA targets. 2′-Fluoro substitutions shift equilibrium toward N-type (C3′-endo) , altering kinase recognition .
- Glycosidic bond flexibility : Weak Cotton effects in CD spectra indicate rotational freedom around the N-glycosidic bond, enabling adaptation to diverse binding pockets (e.g., viral polymerases vs. kinases) .
Advanced Question: What experimental approaches validate synergistic effects when combining this compound with other agents?
Answer:
- Isobologram analysis : Determines combination indices (CI) for anti-HCMV activity. For example, a CI <1.0 (synergy) was observed with ganciclovir co-administration .
- Mechanistic complementarity : Pairing DNA synthesis inhibitors (e.g., this compound) with thymidine kinase activators (e.g., acyclovir) enhances phosphorylation and intracellular retention.
Advanced Question: How are structure-activity relationship (SAR) studies designed to optimize substitutions at the 4-methoxy and 2-amino positions?
Answer:
- 4-Methoxy group : Replacement with ethoxy or halogens (e.g., Cl, Br) is tested for steric/electronic effects. Bromine at C5 increases cytotoxicity (IC50 = 0.7 µg/mL in hepatoblastoma cells) .
- 2-Amino group : Acylation (e.g., pivaloyl) or conversion to guanidine improves kinase inhibition (e.g., JAK3 IC50 <10 nM in fluorinated derivatives) .
Basic Question: What analytical techniques are used to assess compound purity and stability?
Answer:
- HPLC : C18 reverse-phase columns with UV detection (λ = 260 nm) monitor degradation.
- Mass spectrometry : High-resolution ESI-MS confirms molecular integrity (e.g., exact mass = 280.1171496 for [M+H]+) .
- Stability studies : Incubation in PBS (pH 7.4) or human serum at 37°C, with sampling at 0, 6, 12, 24 hours .
Advanced Question: What computational methods predict binding modes to viral polymerases or kinases?
Answer:
- Molecular docking (MOE/Glide) : Simulates interactions with HCMV polymerase (PDB: 1ML9) or JAK3 (PDB: 4Z16). Key interactions include hydrogen bonding with Asp887 (HCMV) or Lys855 (JAK3) .
- MD simulations : Assess conformational stability over 100 ns trajectories, with RMSD <2.0 Å indicating stable binding .
Basic Question: How is regioselectivity achieved during glycosylation or halogenation steps?
Answer:
- Glycosylation : Phase-transfer conditions (e.g., benzyltriethylammonium chloride) favor N7 alkylation over N3, as confirmed by X-ray of intermediates .
- Halogenation : N-Halosuccinimides (e.g., NIS) selectively target C7 in pyrrolo[2,3-d]pyrimidine under anhydrous conditions, avoiding C5 side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
